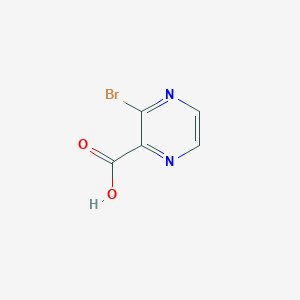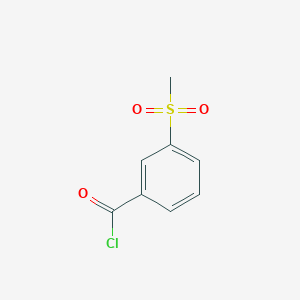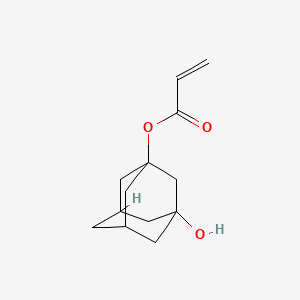
3-羟基金刚烷-1-基丙烯酸酯
概述
描述
3-Hydroxyadamantan-1-yl acrylate is a compound that falls within the broader category of 3-hydroxy-2-aryl acrylates, which have been identified as significant in the field of organic and medicinal chemistry. These compounds serve as versatile building blocks for a variety of bioactive compounds and are crucial precursors in the synthesis of natural products and essential drugs .
Synthesis Analysis
The synthesis of 3-hydroxy-2-aryl acrylates, which would include 3-hydroxyadamantan-1-yl acrylate, involves different approaches that have been outlined in the literature. These methods are significant for their applications in creating a variety of chemical compounds. For instance, the hetero-dimerization of acrylates with 1,3-dienes has been reported to produce enantio-pure skipped 1,4-diene esters, which are valuable in organic synthesis. This process utilizes cobalt salts and chiral ligands, indicating the potential for synthesizing 3-hydroxyadamantan-1-yl acrylate through similar catalytic methods .
Molecular Structure Analysis
The molecular structure of 3-hydroxyadamantan-1-yl acrylate, while not explicitly detailed in the provided papers, can be inferred to contain both electrophilic and nucleophilic centers based on the general structure of 3-hydroxy-2-aryl acrylates. This dual nature contributes to its reactivity and utility in various chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of 3-hydroxy-2-aryl acrylates suggests that 3-hydroxyadamantan-1-yl acrylate could participate in a range of chemical reactions. For example, the base-catalyzed tandem reaction of acrylates has been used to synthesize 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates under mild conditions with good to excellent yields. This indicates that similar strategies could be applied to 3-hydroxyadamantan-1-yl acrylate for the synthesis of novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxyadamantan-1-yl acrylate can be partially understood by examining related acrylates. For instance, the odour properties of acrylates have been studied, revealing that the presence of a hydroxyl group, as in hydroxylated acrylates, tends to reduce odour activity. This suggests that 3-hydroxyadamantan-1-yl acrylate may also exhibit lower odour activity compared to other acrylates without hydroxyl groups . Additionally, the synthesis of polyurethane acrylate containing hydroxylated segments indicates that 3-hydroxyadamantan-1-yl acrylate could be used in the development of polymers with specific properties, such as UV curability .
科学研究应用
有价值的化学品生产
3-羟基丙酸 (3-HP) 的生物生产:3-HP 是丙烯酸及其衍生物等化学品的前体,由可再生资源生产。它用于生物塑料生产,并由微生物(如大肠杆菌和酿酒酵母)通过先进的代谢工程和合成生物学方法生产。然而,目前的生产工艺尚未达到工业化开采水平 (Jers et al., 2019)。
丙烯酸酯衍生物的合成:3-HP 的衍生物丙烯酸和丙烯酰胺对于各种商业应用至关重要。用于可持续替代石化产品的 3-HP 的发酵生产主要集中在细菌系统 (Chen et al., 2014)。
生物技术应用
- 3-羟基丙酸在可生物降解聚合物中:3-HP 被用作可生物降解聚合物生产中的单体。微生物细胞工厂对 3-HP 的适应性和耐受性对其工业规模生产至关重要 (Kildegaard et al., 2014)。
材料科学与工程
- 生物医学应用的改性:聚(3-羟基辛酸酯)(PHO) 薄膜用丙烯酰胺进行表面改性可增强细胞相容性,表明在生物医学应用中具有潜在用途 (Kim et al., 2002)。
合成化学
- (3-羟基金刚烷-1-基)甲醇的合成:本研究提供了一种合成 (3-羟基金刚烷-1-基)甲醇的程序,展示了类似化合物的多样化化学应用和合成方法 (Ivleva et al., 2018)。
环境应用
- 从生物质衍生的乙酰丙酸生产:开发了有效的化学催化方法,通过氧化源自生物质的乙酰丙酸来生产 3-HP,表明可持续和环保的生产工艺的潜力 (Wu et al., 2015)。
安全和危害
属性
IUPAC Name |
(3-hydroxy-1-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKCSYKDZNMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944261 | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyadamantan-1-yl acrylate | |
CAS RN |
216581-76-9 | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216581-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acryloyloxy-3-hydroxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



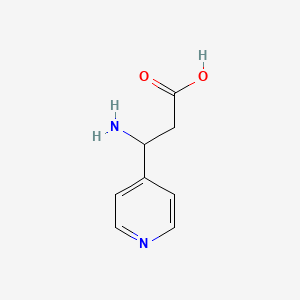
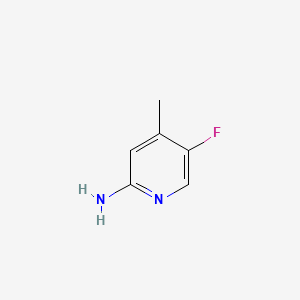
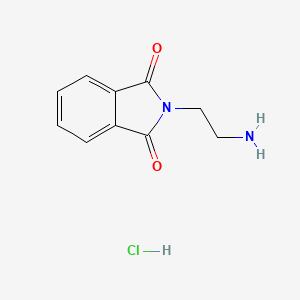
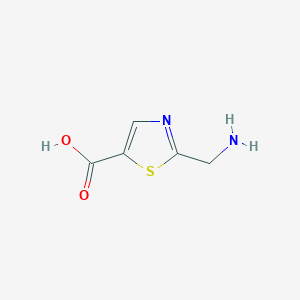
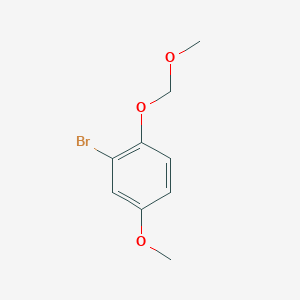
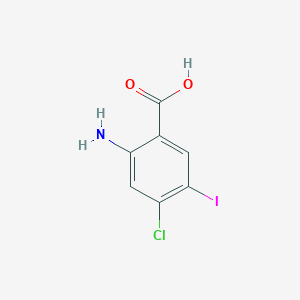
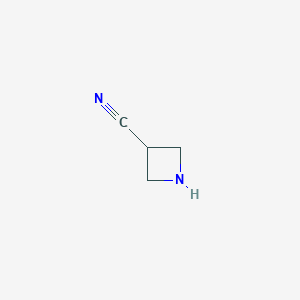
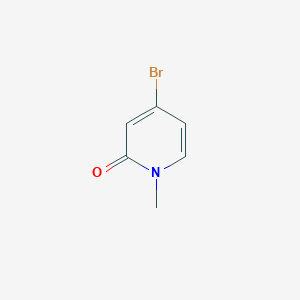
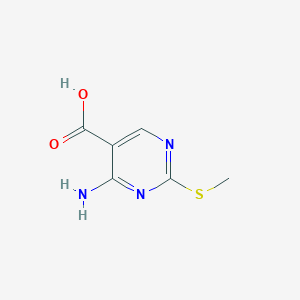
![(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid](/img/structure/B1291620.png)
